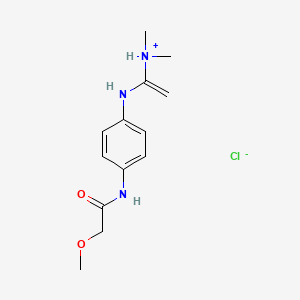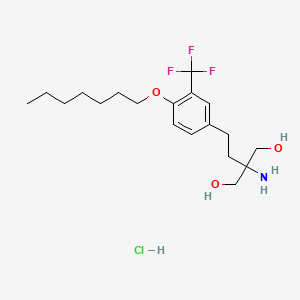
Amiselimodhydrochlorid
Übersicht
Beschreibung
Amiselimod hydrochloride is a novel sphingosine 1-phosphate receptor-1 modulator. It is known for its favorable cardiac safety profile compared to other sphingosine 1-phosphate receptor modulators . This compound is primarily used in the treatment of autoimmune diseases, such as chronic colitis and Crohn’s disease .
Wissenschaftliche Forschungsanwendungen
Amiselimodhydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung zur Untersuchung der Sphingosin-1-Phosphat-Rezeptormodulation verwendet.
Biologie: Forscher verwenden es, um die Lymphozytenmigration und die Regulation der Immunantwort zu untersuchen.
Wirkmechanismus
This compound wirkt als funktioneller Antagonist des Sphingosin-1-Phosphat-Rezeptors auf Lymphozyten. Durch die Hemmung dieses Rezeptors reguliert es die Lymphozytenmigration und verhindert die Infiltration von kolitogenen Th1- und Th17-Zellen in den Dickdarm. Dieser Mechanismus trägt dazu bei, die Entwicklung von chronischer Kolitis und anderen Autoimmunerkrankungen zu hemmen .
Wirkmechanismus
Target of Action
Amiselimod hydrochloride primarily targets the sphingosine 1-phosphate receptor-1 (S1P1 receptor) on lymphocytes . The S1P1 receptor plays a crucial role in the regulation of lymphocyte trafficking .
Mode of Action
Amiselimod hydrochloride acts as a functional antagonist of the S1P1 receptor . It inhibits the receptor function of the lymphocyte S1P1 receptor, which results in the retention of lymphocytes in the lymph nodes . This prevents lymphocytes from contributing to autoimmune reactions .
Biochemical Pathways
The active metabolite of Amiselimod, MT-1303 phosphate (MT-1303-P), exhibits S1P1 receptor agonism . This interaction leads to a marked decrease in CD4+ T cell count in peripheral blood, indicating that MT-1303-P acts as a functional antagonist of the S1P1 receptor . This modulation of the S1P1 receptor regulates lymphocyte trafficking and inhibits the infiltration of colitogenic Th1 and Th17 cells into the colon .
Result of Action
The functional antagonism of the S1P1 receptor by Amiselimod results in the inhibition of chronic colitis development . This is achieved by reducing the number of infiltrating Th1 and Th17 cells into the lamina propria of the colon . These results suggest that Amiselimod could potentially be useful for various autoimmune diseases .
Action Environment
The action of Amiselimod hydrochloride can be influenced by various environmental factors. For instance, the efficacy of the compound in inhibiting chronic colitis was assessed using an inflammatory bowel disease (IBD) model . .
Biochemische Analyse
Biochemical Properties
Amiselimod hydrochloride interacts with the S1P1 receptor, a type of sphingosine 1-phosphate receptor . It acts as a functional antagonist, inhibiting the receptor function of the lymphocyte S1P1 receptor . This interaction leads to the sequestration of lymphocytes in the lymph nodes, preventing them from contributing to autoimmune reactions .
Cellular Effects
Amiselimod hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it can almost completely abolish S1P1 receptor expression on CD4+ T cells from mesenteric lymph nodes . This corresponds to a marked decrease in CD4+ T cell count in peripheral blood , indicating that Amiselimod hydrochloride influences cell function by regulating lymphocyte trafficking .
Molecular Mechanism
The molecular mechanism of action of Amiselimod hydrochloride involves its active metabolite, MT-1303 phosphate (MT-1303-P), which exhibits S1P1 receptor agonism . This leads to the functional antagonism of the S1P1 receptor on lymphocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amiselimod hydrochloride have been observed over time. For example, oral administration of Amiselimod hydrochloride (0.3 mg/kg) once daily for 3 days to mice almost completely abolished S1P1 receptor expression on CD4+ T cells from mesenteric lymph nodes .
Dosage Effects in Animal Models
In animal models, the effects of Amiselimod hydrochloride vary with different dosages. An oral dose of 0.1 and 0.3 mg/kg Amiselimod hydrochloride administered daily one week after cell transfer inhibited the development of chronic colitis .
Metabolic Pathways
Amiselimod hydrochloride is involved in the sphingosine 1-phosphate metabolic pathway . It interacts with the S1P1 receptor, a key component of this pathway .
Vorbereitungsmethoden
Die Synthese von Amiselimodhydrochlorid umfasst mehrere Schritte. Der wichtigste Syntheseweg beinhaltet die Herstellung des aktiven Metaboliten MT-1303-Phosphat, das eine Sphingosin-1-Phosphat-Rezeptoragonismus aufweist . Die industriellen Produktionsverfahren für this compound sind so konzipiert, dass eine hohe Reinheit und Ausbeute gewährleistet wird, obwohl spezifische Details zu den Reaktionsbedingungen vertraulich sind und nicht öffentlich zugänglich gemacht werden.
Analyse Chemischer Reaktionen
Amiselimodhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen innerhalb der Verbindung verändern, was sich möglicherweise auf ihre Wirksamkeit auswirkt.
Reduktion: Diese Reaktion kann die Struktur der Verbindung verändern, was sich auf ihre Interaktion mit biologischen Zielstrukturen auswirkt.
Substitution: Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.
Vergleich Mit ähnlichen Verbindungen
Amiselimodhydrochlorid wird mit anderen Sphingosin-1-Phosphat-Rezeptormodulatoren verglichen, wie zum Beispiel:
Fingolimod: Bekannt für seine Wirksamkeit, aber mit Bradykardie verbunden.
Siponimod: Ähnlich in der Funktion, aber mit unterschiedlichen Sicherheitsprofilen.
Ozanimod: Ein weiterer Modulator mit unterschiedlichen pharmakokinetischen Eigenschaften
This compound zeichnet sich durch sein günstiges Herzsicherheitsprofil und sein Potenzial zur Behandlung einer breiteren Palette von Autoimmunerkrankungen aus .
Eigenschaften
IUPAC Name |
2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30F3NO3.ClH/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25;/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDVJGOVRLHFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942398-84-7 | |
| Record name | Amiselimod hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942398847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMISELIMOD HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY898D6RU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
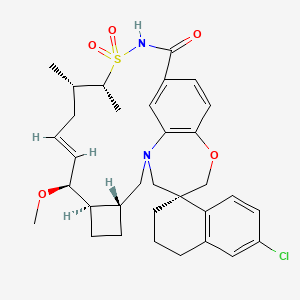
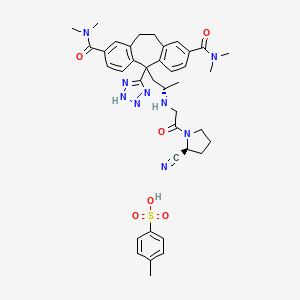

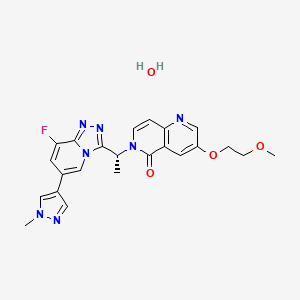
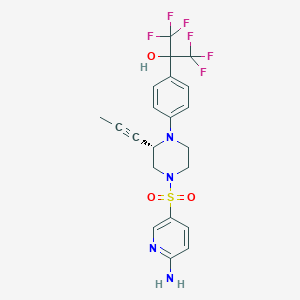

![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)
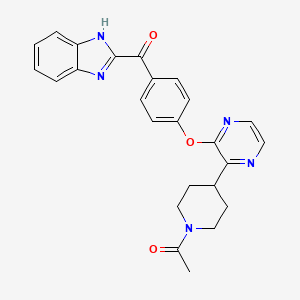
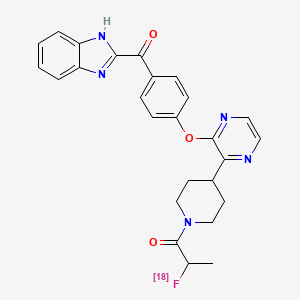
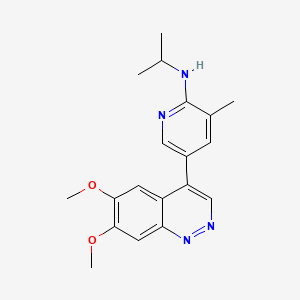
![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)


